

# Acreozast: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

Acreozast is a novel small molecule with potential therapeutic applications in inflammatory conditions such as asthma and atopic dermatitis. This document provides a comprehensive overview of its chemical structure, physicochemical properties, and biological activity.

Acreozast has been identified as an inhibitor of histamine release and Vascular Cell Adhesion Molecule-1 (VCAM-1), suggesting a dual mechanism of action that can mitigate allergic and inflammatory responses. This guide consolidates available data on Acreozast, including its synthesis, and outlines key experimental protocols for evaluating its biological effects.

# **Chemical Structure and Properties**

**Acreozast**, also known as TYB-2285, is a synthetic organic compound with a complex aromatic structure.

Chemical Name: N,N'-(2-Chloro-5-cyano-m-phenylene)bis(glycolamide)diacetate (ester)

CAS Number: 123548-56-1[1]

Molecular Formula: C<sub>15</sub>H<sub>14</sub>ClN<sub>3</sub>O<sub>6</sub>[1][2]

SMILES Notation: CC(=O)OCC(=O)Nc1cc(cc(c1Cl)NC(=O)COC(=O)C)C#N



The structure of **Acreozast** features a central 2-chloro-5-cyanophenylene ring diametrically substituted with two glycolamide diacetate ester moieties. This unique arrangement of functional groups is believed to be crucial for its biological activity.

# **Physicochemical Properties**

A summary of the known physicochemical properties of **Acreozast** is presented in the table below. It is important to note that publicly available data on properties such as melting point, boiling point, and solubility are limited.

| Property         | Value        | Source |
|------------------|--------------|--------|
| Molecular Weight | 367.74 g/mol | [1][2] |
| Physical Form    | Solid        | [1]    |
| Melting Point    | Not Reported |        |
| Boiling Point    | Not Reported | _      |
| Solubility       | Not Reported | _      |

# **Biological and Pharmacological Properties**

**Acreozast** exhibits a dual mechanism of action, positioning it as a promising candidate for the treatment of inflammatory and allergic diseases.

## **Mechanism of Action**

Acreozast's primary pharmacological effects are attributed to its ability to:

- Inhibit Histamine Release: Acreozast has been shown to inhibit the release of histamine
  from mast cells.[1] Histamine is a key mediator of allergic reactions, responsible for
  symptoms such as vasodilation, increased vascular permeability, and smooth muscle
  contraction. By stabilizing mast cells, Acreozast can effectively dampen the immediate
  hypersensitivity response.
- Inhibit VCAM-1: Acreozast also acts as a Vascular Cell Adhesion Molecule-1 (VCAM-1) inhibitor. VCAM-1 is an adhesion molecule expressed on the surface of endothelial cells in



response to inflammatory cytokines. It plays a critical role in the recruitment of leukocytes, including eosinophils and lymphocytes, to sites of inflammation. By blocking VCAM-1, **Acreozast** can interfere with the inflammatory cascade, reducing the infiltration of immune cells into tissues.

The inhibition of both histamine release and VCAM-1 mediated cell adhesion suggests that **Acreozast** can target both the early and late phases of the allergic inflammatory response.

## **Signaling Pathways**

The precise signaling pathways modulated by **Acreozast** are not yet fully elucidated in publicly available literature. However, based on its known targets, a putative signaling pathway can be proposed.

The following diagram illustrates the general signaling cascade leading to mast cell degranulation and histamine release, and the likely point of intervention for **Acreozast**.



Click to download full resolution via product page

Caption: Putative mechanism of **Acreozast** in inhibiting mast cell degranulation.

The diagram below depicts the signaling pathway involved in VCAM-1 mediated eosinophil adhesion to endothelial cells and the proposed inhibitory action of **Acreozast**.





Click to download full resolution via product page

Caption: Proposed mechanism of **Acreozast** in inhibiting VCAM-1 mediated eosinophil adhesion.

# **Experimental Protocols**

Detailed experimental protocols for the synthesis and biological evaluation of **Acreozast** are not readily available in the public domain. However, based on general laboratory practices, the following outlines can be proposed.

# **Synthesis of Acreozast**



The synthesis of **Acreozast** likely involves a multi-step process. A plausible synthetic route is outlined below.



Click to download full resolution via product page

Caption: A possible synthetic workflow for **Acreozast**.

#### General Procedure:

- Reduction of the Nitro Group: The starting material, 2,6-dichloro-3-nitrobenzonitrile, would undergo reduction of the nitro group to an amino group, likely using a reducing agent such as tin(II) chloride or catalytic hydrogenation.
- Acylation: The resulting 2,6-dichloro-3-aminobenzonitrile would then be subjected to a
  double acylation reaction with an appropriate acylating agent, such as acetoxyacetyl
  chloride, in the presence of a base to yield **Acreozast**.
- Purification: The final product would be purified using standard techniques such as recrystallization or column chromatography.

## **Mast Cell Stabilization Assay (Histamine Release Assay)**

This assay is designed to evaluate the ability of **Acreozast** to inhibit the release of histamine from mast cells.

#### Materials:

- Rat basophilic leukemia (RBL-2H3) cells or primary mast cells
- Anti-DNP IgE



- DNP-HSA (antigen)
- Acreozast
- · Tyrode's buffer
- Triton X-100 (for cell lysis)
- Histamine ELISA kit

#### Procedure:

- Cell Culture and Sensitization: RBL-2H3 cells are cultured and then sensitized overnight with anti-DNP IgE.
- Pre-incubation with **Acreozast**: The sensitized cells are washed and then pre-incubated with various concentrations of **Acreozast** for a specified time.
- Antigen Challenge: The cells are then challenged with DNP-HSA to induce degranulation.
- Histamine Quantification: The supernatant is collected, and the amount of released histamine is quantified using a histamine ELISA kit. A parallel set of cells is lysed with Triton X-100 to determine the total histamine content.
- Data Analysis: The percentage of histamine release is calculated for each concentration of Acreozast and compared to the control (no Acreozast).

## **Eosinophil Adhesion Assay**

This assay assesses the ability of **Acreozast** to inhibit the adhesion of eosinophils to endothelial cells.

#### Materials:

- Human umbilical vein endothelial cells (HUVECs)
- Human eosinophils
- TNF-α



- Acreozast
- Cell culture medium
- Fluorescent cell tracker dye
- VCAM-1 coated plates

#### Procedure:

- Endothelial Cell Activation: HUVECs are cultured to confluence in a 96-well plate and then activated with TNF-α to induce VCAM-1 expression.
- Eosinophil Labeling and Treatment: Eosinophils are isolated from human peripheral blood, labeled with a fluorescent dye, and then pre-incubated with various concentrations of Acreozast.
- Co-culture: The treated eosinophils are then added to the activated HUVEC monolayer and allowed to adhere for a specific period.
- Washing and Quantification: Non-adherent eosinophils are removed by washing. The number of adherent eosinophils is quantified by measuring the fluorescence intensity in each well.
- Data Analysis: The percentage of adhesion is calculated for each concentration of Acreozast and compared to the control.

## Conclusion

**Acreozast** is a promising anti-inflammatory and anti-allergic agent with a dual mechanism of action involving the inhibition of histamine release and VCAM-1. Its chemical structure is well-defined, although a comprehensive profile of its physicochemical properties is not yet publicly available. The proposed signaling pathways and experimental protocols provide a framework for further investigation into its therapeutic potential. Further research is warranted to fully elucidate its mechanism of action, establish its safety and efficacy profile, and explore its full therapeutic potential in inflammatory diseases.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Acreozast | CymitQuimica [cymitquimica.com]
- 2. novamedline.com [novamedline.com]
- To cite this document: BenchChem. [Acreozast: A Technical Guide to its Chemical Structure, Properties, and Biological Activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1665452#acreozast-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com